Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives†
RSC Advances Pub Date: 2015-02-09 DOI: 10.1039/C5RA00404G
Abstract
We report an innovative and simple three step high yielding synthesis of a library of 14 chiral isoquinolinone and azepinone derivatives with benzyl, pyridyl and thiophene cores starting from amidoarylboronic acid aldehydes. These products have potential for treating neurodegenerative diseases. The key reaction in this synthetic pathway was an efficient metal-catalyzed (with Rh, Cu and Pd catalysts) intramolecular cyclization. A maximum yield of 87% was obtained using a Rh(I) catalyst.
Recommended Literature
- [1] Utilization of a new gold/Schiff-base iron(iii) complex composite as a highly sensitive voltammetric sensor for determination of epinephrine in the presence of ascorbic acid†
- [2] Imaging cellular trafficking processes in real time using lysosome targeted up-conversion nanoparticles†
- [3] Kinetic study of the reactions of CF3O2 radicals with Cl and NO
- [4] Structural study of metal complexes of bisphosphonate amide ester: copper, magnesium, zinc and cadmium complexes of (dichloromethylene)bisphosphonic acid P-piperidinium-P′-methyl ester
- [5] Molecular rigidity and enthalpy–entropy compensation in DNA melting
- [6] Modulation of gene expression by the oxidative stress generated in human skin cells by UVA radiation and the restoration of redox homeostasis†
- [7] A new polyborazine-based route to boron nitride fibres
- [8] Back cover
- [9] Composition design, optical gap and stability investigations of lead-free halide double perovskite Cs2AgInCl6†
- [10] Sensitive and multicolor detection of nitrite based on iodide-mediated etching of gold nanostars†
Journal Nameļ¼RSC Advances
Research Products
-
CAS no.: 14517-44-3